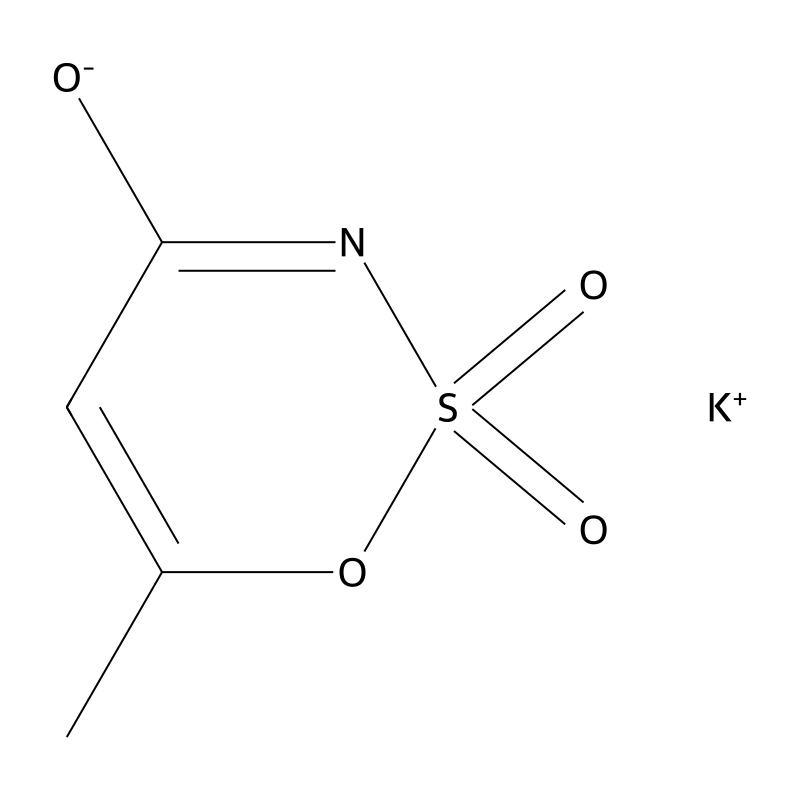

Acesulfame potassium

C4H5KNO4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H5KNO4S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neurometabolic Functions

Field: Neuroscience

Application: Acesulfame Potassium (ACK) has been studied for its effects on neurometabolic functions.

Methods: The study involved extended ACK exposure (40 weeks) in normal C57BL/6J mice.

Environmental Fate and Effects

Field: Environmental Science

Application: Acesulfame Potassium (ACE-K) has been reviewed for its environmental fate and effects.

Gut Microbiome and Obesity

Blood Sugar and Insulin

Field: Endocrinology

Application: Acesulfame Potassium (Ace-K) has been studied for its effects on blood sugar and insulin.

Methods: The study involved examining the effects of Ace-K on blood sugar and insulin levels.

Cancer Risk

Field: Oncology

Application: Acesulfame Potassium has been studied for its potential link to cancer.

Methods: The study involved examining the effects of Ace-K on cancer risk.

Results: Some sources link artificial sweeteners with cancer.

Use in Dietary Food for Special Medical Purpose (FSMP)

Gut Hyperpermeability and Metabolic Syndrome

Application: Acesulfame Potassium (Ace-K) has been studied for its effects on gut hyperpermeability and metabolic syndrome.

Methods: The study involved examining the effects of Ace-K on gut hyperpermeability and metabolic syndrome.

Cancer Risk Revisited

Weight Gain and Shifts in the Gut Microbiome

Acesulfame potassium, also known as acesulfame K, is a synthetic calorie-free sugar substitute that is approximately 200 times sweeter than sucrose. It is a white crystalline powder with the molecular formula and a molecular weight of 201.24 g/mol. Discovered in 1967 by German chemist Karl Clauss at Hoechst AG, it is marketed under various trade names, including Sweet One and Sunett. Acesulfame potassium is stable under heat and acidic conditions, making it suitable for use in baked goods and long-shelf-life products .

Acesulfame K interacts with sweet taste receptors on the tongue, triggering a sweet taste perception similar to sucrose (table sugar) but without contributing calories []. The specific mechanism by which it activates these receptors is not fully understood, although it likely involves binding to the receptor's active site and inducing a conformational change [].

The primary method for synthesizing acesulfame potassium involves the following steps:

- Treating acetoacetamide with sulfur trioxide.

- The reaction produces an intermediate compound that undergoes further processing to yield acesulfame potassium.

- The final product is crystallized and purified for use in food applications .

Acesulfame potassium is widely used in various food and beverage products due to its sweetness without calories. Common applications include:

- Beverages: Soft drinks, fruit juices, and non-carbonated drinks.

- Dairy Products: Yogurt, ice cream, and milk products.

- Confectionery: Candies, pastries, and baked goods.

- Pharmaceuticals: Chewable tablets and liquid medications.

- Condiments: Salad dressings and sauces .

Acesulfame potassium belongs to a class of artificial sweeteners that includes several similar compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Sweetness Relative to Sucrose | Stability | Common Uses |

|---|---|---|---|

| Acesulfame Potassium | 200 times | Heat stable | Beverages, baked goods |

| Aspartame | 200 times | Not heat stable | Diet sodas, protein bars |

| Sucralose | 600 times | Heat stable | Baked goods, beverages |

| Saccharin | 300 times | Heat stable | Tabletop sweetener |

| Steviol Glycosides | 50-300 times | Heat stable | Natural sweetener alternative |

Uniqueness of Acesulfame Potassium:

- It retains sweetness even when heated, unlike aspartame.

- It has no caloric value and does not undergo metabolic changes in the body.

- Its rapid absorption and excretion make it a reliable marker for human dietary studies.

Physical Description

Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 172 of 173 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

KEGG Target based Classification of Drugs

Metabotropic glutamate receptor family

Chemoreception

TAS1R3 [HSA:83756] [KO:K04626]

Other CAS

Wikipedia

Use Classification

FLAVOUR_ENHANCER; -> JECFA Functional Classes